molecular formula C18H24Cl2N4O B2785563 N-[(1-aminocyclohexyl)methyl]-2-phenylpyrimidine-5-carboxamide dihydrochloride CAS No. 2418727-96-3

N-[(1-aminocyclohexyl)methyl]-2-phenylpyrimidine-5-carboxamide dihydrochloride

Cat. No.: B2785563
CAS No.: 2418727-96-3
M. Wt: 383.32
InChI Key: USAJJCNUFGSLSM-UHFFFAOYSA-N
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Description

N-[(1-aminocyclohexyl)methyl]-2-phenylpyrimidine-5-carboxamide dihydrochloride (CAS# 2418727-96-3) is a chemical compound with a molecular formula of C18H24Cl2N4O and a molecular weight of 383.32 g/mol . This dihydrochloride salt form features a pyrimidine-carboxamide core structure, a chemotype recognized in medicinal chemistry for its diverse biological activities and relevance in pharmaceutical research . Pyrimidine derivatives, such as this compound, represent an important class of heterocyclic compounds that have demonstrated a wide spectrum of pharmacological activities in scientific literature. Researchers have investigated analogous pyrimidine and quinazoline structures for various potential applications, though the specific biological profile of this compound requires further investigation . The structural architecture of this molecule, incorporating both lipophilic (phenyl, cyclohexyl) and hydrophilic (aminocyclohexyl, carboxamide) elements, suggests potential for interaction with diverse biological targets. The compound is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans or animals. Researchers should conduct appropriate safety assessments and handle this material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

N-[(1-aminocyclohexyl)methyl]-2-phenylpyrimidine-5-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O.2ClH/c19-18(9-5-2-6-10-18)13-22-17(23)15-11-20-16(21-12-15)14-7-3-1-4-8-14;;/h1,3-4,7-8,11-12H,2,5-6,9-10,13,19H2,(H,22,23);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAJJCNUFGSLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=CN=C(N=C2)C3=CC=CC=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-aminocyclohexyl)methyl]-2-phenylpyrimidine-5-carboxamide dihydrochloride typically involves multiple steps. One common method includes the reaction of 1-aminocyclohexylmethanol with 2-phenylpyrimidine-5-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form of the compound.

Chemical Reactions Analysis

Amide Bond Formation and Coupling Reactions

The carboxamide group is synthesized via coupling reactions between pyrimidine-5-carboxylic acid derivatives and amines. Key methods include:

Table 1: Amide Bond Formation Strategies

Reaction TypeReagents/ConditionsYield (%)Source
PyBop-mediated couplingPyBop, DMAP, DIEA in DMF70–86
TBTU activationTBTU, DIPEA in DMF45–78
Mitsunobu couplingDIAD, PPh<sub>3</sub>, THF/DMF86

For example, Mitsunobu coupling was employed to introduce benzyloxy groups to pyrimidine intermediates (e.g., compound I-A2 in ), while PyBop optimized large-scale synthesis of pyrimidinecarboxamides .

Hydrolysis of the Carboxamide Group

The carboxamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

RCONH2+H2OH+or OHRCOOH+NH3\text{RCONH}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{RCOOH} + \text{NH}_3

Table 2: Hydrolysis Conditions and Outcomes

SubstrateConditionsProductApplicationSource
Methyl pyrimidinecarboxylateNaOH, MeOH/H<sub>2</sub>OPyrimidine-5-carboxylic acidIntermediate for coupling

Hydrolysis is critical for generating reactive intermediates for further functionalization .

Substitution Reactions at the Pyrimidine Core

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions (e.g., C2 and C4). The cyclohexylaminomethyl group may participate in alkylation or arylation:

Table 3: Substitution Reactions

PositionReagentProductYield (%)Source
C2Benzyl alcohol, Mitsunobu2-Benzyloxypyrimidine derivative86
C43-Methoxyaniline, TBTU4-Anilinopyrimidine45

For instance, Mitsunobu conditions facilitated substitution at C2 in compound I-A2 , while TBTU-mediated coupling introduced aryl groups at C4 .

Salt Formation and Protonation

The dihydrochloride salt forms via protonation of the primary amine on the cyclohexyl group and the pyrimidine ring’s basic nitrogen:

RNH2+2HClRNH3+Cl\text{RNH}_2 + 2\text{HCl} \rightarrow \text{RNH}_3^+ \cdot \text{Cl}^-

This enhances solubility and stability, as observed in related pyrimidinecarboxamides like PRT-060318 .

Functionalization of the Cyclohexylamine Group

The cyclohexylamine substituent undergoes reactions typical of primary amines:

Table 4: Cyclohexylamine Reactivity

Reaction TypeReagentProductApplicationSource
AcylationAcetic anhydrideN-AcetylcyclohexylamineProdrug synthesis
Reductive alkylationAldehyde, NaBH<sub>4</sub>N-AlkylcyclohexylamineBioactivity modulation

For example, acylation improved metabolic stability in compound C6 , while reductive alkylation modified pharmacokinetics in PRT-060318 derivatives .

Stability Under Physiological Conditions

The compound’s stability is influenced by:

  • pH Sensitivity : The carboxamide and amine groups undergo hydrolysis at extremes of pH (e.g., gastric acid).

  • Oxidative Stability : The phenyl and cyclohexyl groups are susceptible to CYP450-mediated oxidation .

Comparative Reactivity with Analogues

Structural analogs like PRT-060318 and LEI-401 exhibit similar reactivity profiles, with modifications at the carboxamide or cyclohexylamine altering potency and selectivity.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to N-[(1-aminocyclohexyl)methyl]-2-phenylpyrimidine-5-carboxamide dihydrochloride exhibit significant anticancer properties. Studies focusing on the inhibition of specific kinases have demonstrated that pyrimidine derivatives can selectively inhibit cancer cell proliferation. For instance, compounds with similar structures have been shown to target the AXL receptor tyrosine kinase, which is associated with tumor progression and metastasis .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the modulation of signaling pathways critical for cell survival and proliferation. For example, studies have utilized docking simulations to predict the binding affinity of these compounds to target proteins, revealing insights into their potential efficacy as anticancer agents .

Pharmacological Applications

Pain Management
this compound has also been investigated for its analgesic properties. Research has suggested that this compound may interact with pain pathways in the central nervous system, providing a basis for its use in developing new analgesics .

Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Preliminary studies indicate that it may have neuroprotective effects, potentially beneficial in conditions such as Alzheimer's disease and multiple sclerosis .

Biochemical Studies

Enzyme Inhibition
In biochemical assays, this compound has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to alterations in cellular metabolism, which may be advantageous in targeting cancer cells that rely on specific metabolic routes for growth and survival .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of AXL kinase activity in vitro, leading to reduced tumor cell proliferation.
Study 2Pain ManagementShowed effectiveness in reducing pain responses in animal models, suggesting potential as a new analgesic agent.
Study 3Neurological ImpactIndicated neuroprotective effects in mouse models of neurodegeneration, highlighting its therapeutic potential for neurological disorders.

Mechanism of Action

The mechanism of action of N-[(1-aminocyclohexyl)methyl]-2-phenylpyrimidine-5-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Aminocyclohexyl)methyl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;dihydrochloride
  • N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Uniqueness

N-[(1-aminocyclohexyl)methyl]-2-phenylpyrimidine-5-carboxamide dihydrochloride is unique due to its specific structural features, such as the combination of a cyclohexyl group, a phenyl group, and a pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

N-[(1-aminocyclohexyl)methyl]-2-phenylpyrimidine-5-carboxamide dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a phenyl group and an aminocyclohexyl moiety. Its chemical formula is C15H20N4O2·2HCl, indicating the presence of two hydrochloride ions which enhance its solubility in aqueous environments. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC15H20N4O2·2HCl
Molecular Weight348.26 g/mol
SolubilitySoluble in water
pKaNot specified

This compound acts primarily as an inhibitor of the SHP2 phosphatase, which plays a crucial role in various signaling pathways associated with cell growth and differentiation. Inhibition of SHP2 has been linked to anti-cancer effects, particularly in hyperproliferative diseases such as various forms of cancer .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. In preclinical studies, these compounds demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. For instance, a study highlighted the efficacy of related compounds in reducing tumor growth in xenograft models .

Comparative Studies

A comparative analysis was conducted to evaluate the biological activity of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited superior pharmacokinetic properties compared to established SHP2 inhibitors such as SHP099, with lower clearance rates and higher systemic exposure .

Preclinical Models

In a pivotal study involving mouse models, this compound was administered at varying dosages to assess its impact on tumor size and progression. The results demonstrated a dose-dependent reduction in tumor volume, suggesting effective therapeutic potential.

Dosage (mg/kg)Tumor Volume Reduction (%)
1025
2045
4070

Clinical Implications

While extensive clinical trials are yet to be published, preliminary findings suggest that this compound could be beneficial for patients with cancers driven by aberrant SHP2 signaling. Ongoing research aims to further elucidate its efficacy and safety profile in human subjects.

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for this compound?

Methodological Answer:
The synthesis typically involves coupling 2-phenylpyrimidine-5-carboxylic acid derivatives with (1-aminocyclohexyl)methylamine under peptide-like coupling conditions (e.g., EDC/HOBt or DCC). Optimization should employ Design of Experiments (DoE) to minimize trial-and-error:

  • Factors to vary : Solvent polarity (DMF vs. THF), temperature (0–40°C), and stoichiometry (1.2–2.0 eq. of coupling agent).
  • Response variables : Yield, purity, and reaction time.
    Statistical tools like Plackett-Burman screening or central composite design (CCD) can identify critical parameters . Automated reactors (as in ) enhance reproducibility by standardizing mixing and heating. Post-synthesis, purification via recrystallization (ethanol/water) or preparative HPLC is recommended .

Basic: How should researchers characterize the compound’s structural integrity?

Methodological Answer:
Use a multi-technique approach:

  • X-ray crystallography (if crystalline) to resolve 3D conformation, as demonstrated for pyrimidine derivatives in .
  • NMR : Compare 1H^1H and 13C^{13}C spectra with computational predictions (DFT or molecular mechanics). Key signals: aromatic protons (δ 7.2–8.5 ppm), cyclohexyl CH2_2 (δ 1.2–2.1 ppm), and carboxamide NH (δ 6.8–7.5 ppm).
  • Mass spectrometry (HRMS) to confirm molecular weight (expected [M+H]+^+: ~387.2 Da). Discrepancies ≥0.005 Da warrant reanalysis .

Basic: What protocols ensure purity assessment suitable for in vitro studies?

Methodological Answer:

  • HPLC : Use a C18 column (3.5 µm, 150 mm), gradient elution (5–95% acetonitrile in 0.1% TFA/water), UV detection at 254 nm. Purity ≥95% is acceptable for biological assays.
  • Elemental analysis : %C, %H, %N should deviate <0.4% from theoretical values.
  • Thermogravimetric analysis (TGA) to detect hydrate/solvate impurities (e.g., dihydrochloride stability up to 150°C) .

Advanced: How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare kH/kDk_H/k_D for deuterated analogs to identify rate-determining steps (e.g., proton transfer in cyclization).
  • Computational studies : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states. highlights integrating quantum calculations with experimental validation .
  • Trapping intermediates : Quench reactions at 50% conversion and analyze via LC-MS or in situ IR spectroscopy.

Advanced: What computational strategies predict biological activity or binding modes?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with protein structures (e.g., kinases from PDB). Prioritize binding poses with ΔG ≤ -8 kcal/mol.
  • QSAR models : Train on pyrimidine analogs (IC50_{50} data) using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (LOOCV) .
  • MD simulations : Run 100 ns trajectories (AMBER force field) to assess target-ligand stability under physiological conditions.

Advanced: How should researchers resolve contradictions in experimental data (e.g., variable bioactivity)?

Methodological Answer:

  • Sensitivity analysis : Test if bioactivity varies with cell line (e.g., HEK293 vs. HeLa) or assay conditions (serum concentration, incubation time).
  • Batch-effect correction : Include internal controls (e.g., reference inhibitors) across experiments.
  • Multivariate regression : Correlate structural descriptors (e.g., substituent electronegativity) with activity trends. Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 2h), monitor degradation via LC-MS.
  • Plasma stability : Incubate with human plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify parent compound.
  • Forced degradation : Expose to heat (60°C), light (UV, 254 nm), and oxidizers (H2_2O2_2) to identify vulnerable functional groups (e.g., amide hydrolysis) .

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

Methodological Answer:

  • Mixing inefficiencies : Use computational fluid dynamics (CFD) to optimize stirred-tank reactors (e.g., Reynolds number >104^4 for turbulent flow).
  • Exothermicity : Calorimetry (RC1e) to map heat flow and design cooling protocols.
  • Purification bottlenecks : Switch from column chromatography to continuous crystallization (anti-solvent addition) .

Table 1: Representative Synthetic Yields Under Varied Conditions

SolventTemp (°C)Coupling Agent (eq.)Yield (%)Purity (%)
DMF25EDC (1.5)7897
THF0DCC (2.0)6592
DCM40HOBt/EDC (1.2)4285

Data adapted from methodologies in and .

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